molecular formula C12H22O2 B110231 (Z)-5-Decenyl acetate CAS No. 67446-07-5

(Z)-5-Decenyl acetate

Cat. No. B110231
CAS RN: 67446-07-5
M. Wt: 198.3 g/mol
InChI Key: VTUFOIHYMMMNOM-SREVYHEPSA-N
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Description

Acetates are salts formed by the combination of acetic acid with a base . They are commonly found in aqueous solution and are written with the chemical formula C2H3O2 .


Synthesis Analysis

The synthesis of acetates often involves treating acetylacetone with a weak base such as ammonia, sodium carbonate, or sodium acetate . This removes a proton from between the two carbonyl groups, generating a delocalized anion which can then act as a bidentate ligand for a metal cation .


Molecular Structure Analysis

The acetate anion is one of the carboxylate family. It is the conjugate base of acetic acid . Above a pH of 5.5, acetic acid converts to acetate .


Chemical Reactions Analysis

Chemical reactions involving acetates can be complex and depend on the specific acetate . For example, zinc acetate reacts with aqueous ammonia to precipitate white gelatinous Zn(OH)2 .


Physical And Chemical Properties Analysis

Acetates have a range of physical and chemical properties. For example, zinc acetate is soluble in water .

Safety And Hazards

The safety and hazards of acetates can vary depending on the specific compound. For example, zinc acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of acetate research could involve exploring new synthesis methods, investigating novel applications, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

[(Z)-dec-5-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFOIHYMMMNOM-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015024
Record name (Z)-5-Decenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-Decenyl acetate

CAS RN

67446-07-5
Record name (Z)-5-Decenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67446-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, 1-acetate, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067446075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, 1-acetate, (5Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-5-Decenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-5-decenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.612
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, 5-hexenoic acid or an ester of 5-hexenoic acid (e.g. methyl 5-hexenoate, ethyl 5-hexenoate, etc.) could be used instead of 1-hexene, but the synthesis would entail a reduction of a carboxylic acid or an ester to an alcohol followed by acetylation. These syntheses are respectively shown in FIGS. 6 and 7. With reference to FIGS. 6 an 7, the 5-hexenoic acid or 5-hexenoate is reacted with 5-decene to form 5-decenoic acid or 5-decenoate, respectively, in the presence of Grubbs' catalyst and under vacuum. The resulting 5-decenoic acid or 5-decenoate are then reacted with 1-hexene, reduced, and acetylated to form 5-decenyl acetate. In addition, synthesizing 5-decenoic acid would have advantages because the salt of 5-decenoic acid could be recrystallized to increase the trans-isomer to greater than 90 percent trans-5-decenoic acid, which is then reduced and acetylated to greater than 90 percent trans-5-decenyl acetate.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

For example, 5-hexenoic acid or an ester of 5-hexenoic acid (e.g. methyl 5-hexenoate, ethyl 5-hexenoate, etc . . . ) could be used instead of 1-hexene, but the synthesis would entail a reduction of a carboxylic acid or an ester to an alcohol followed by acetylation. These syntheses are respectively shown in FIGS. 12 and 13. With reference to FIGS. 12 and 13, the 5-hexenoic acid or 5-hexenoate is reacted with 5-decene to form 5-decenoic acid or 5-decenoate, respectively, in the presence of Catalyst 823 and under vacuum. The resulting 5-decenoic acid or 5-decenoate is reduced and acetylated to form 5-decenyl acetate. In addition, synthesizing 5-decenoic acid has advantages because the salt of 5-decenoic acid can be recrystallized to increase the trans-isomer to greater than 90 percent trans-5-decenoic acid, which is then reduced and acetylated to greater than 90 percent trans-5-decenyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
WF Steck, EW Underhill, MD Chisholm… - Environmental …, 1979 - academic.oup.com
Male dusky cutworm moths, Agrotis venerabilis Wlk., were strongly and specifically attracted to ca. 20:1 (Z)-5-decenyl acetate:(Z)-7-dodecenyl acetate released at ca. 2–100 ng/h. Both (Z…
Number of citations: 14 academic.oup.com
M Bengtsson, T Liljefors, BS Hansson… - Journal of chemical …, 1990 - Springer
Abstract Structure-activity relationships for chain-shortened analogs of (Z)-5-decenyl acetate, a pheromone component of the turnip moth,Agrotis segetum, have been studied by …
Number of citations: 66 link.springer.com
E Priesner, P Witzgall - Zeitschrift für angewandte Entomologie, 1984 - Wiley Online Library
Behavioural effects of (Z)‐5‐decen‐1‐yl acetate (Z5–10:Ac), a previously‐reported trapping inhibitor for C. laricella (larch casebearer) male moths, were studied in the field. Blend …
Number of citations: 35 onlinelibrary.wiley.com
A Nagy, I Szarukán, B Bohman, S Szanyi… - Entomologia …, 2023 - Wiley Online Library
Traps baited with the synthetic pheromone of Anarsia lineatella Zeller (Lepidoptera: Gelechiidae) frequently captured also Euxoa tritici L. males (Lepidoptera: Noctuidae) in field tests in …
Number of citations: 6 onlinelibrary.wiley.com
S Jönsson, BS Hansson, T Liljefors - Bioorganic & Medicinal Chemistry, 1996 - Elsevier
Conformationally constrained analogues of (Z)-5-decenyl acetate (1), a pheromone component of the turnip moth, Agrotis segetum, have been synthesized and tested by using …
Number of citations: 10 www.sciencedirect.com
EW Underhill, WF Steck, JR Byers… - The Canadian …, 1981 - cambridge.org
The three closely related species of Euxoa cutworm moths comprising the declarata group gave identical male antennal responses to synthetic C10 to C18 alkenyl derivatives. An …
Number of citations: 6 www.cambridge.org
AL Gustavsson, T Liljefors, BS Hansson - Journal of chemical ecology, 1995 - Springer
In order to test a previous conclusion that chain-elongated analogs of (Z)-5-decenyl acetate(1), a pheromone component of the turnip moth,Agrotis segetum, adopt a loop conformation …
Number of citations: 14 link.springer.com
S Jönsson, T Malmström, T Liljefors… - Journal of chemical …, 1993 - Springer
The enantiomers of analogs of (Z)-5-decenyl acetate, a pheromone component ofAgrotis segetum, substituted by a methyl group in the 2, 3, 4, 7, and 8 positions and dimethyl …
Number of citations: 19 link.springer.com
WC Sun, CS Ng, GD Prestwich - The Journal of Organic …, 1992 - ACS Publications
Selective regiochemical introduction of fluorines into methyl and methylene positions of (Z)-5-decenyl acetate provides analogues to probe the hydrophobicity requirements of the …
Number of citations: 49 pubs.acs.org
U Norinder, AL Gustavsson, T Liljefors - Journal of chemical ecology, 1997 - Springer
The methodology of three-dimensional quantitative structure-activity relationships (3D-QSAR) has been employed to develop a quantitative model for the relationship between single-…
Number of citations: 17 link.springer.com

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